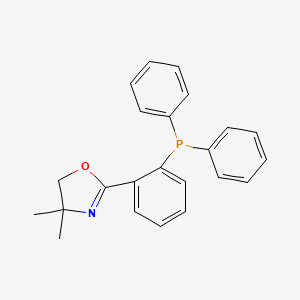
1H-1,4,7-Triazonine zinc complex
Overview
Description
1H-1,4,7-Triazonine zinc complex is a chemical compound with the molecular formula C6H15N3Zn and a molecular weight of 194.58 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a triazonine ligand. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H-1,4,7-Triazonine zinc complex typically involves the reaction of zinc salts with 1H-1,4,7-Triazonine under controlled conditions. One common method includes dissolving zinc chloride (ZnCl2) in a suitable solvent and then adding 1H-1,4,7-Triazonine to the solution. The reaction mixture is stirred and heated to facilitate the formation of the complex . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
1H-1,4,7-Triazonine zinc complex undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion within the complex.
Substitution: The triazonine ligand can be substituted with other ligands, resulting in the formation of new complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,4,7-Triazonine zinc complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 1H-1,4,7-Triazonine zinc complex exerts its effects involves the coordination of the zinc ion with the triazonine ligand. This coordination facilitates various biochemical interactions, including binding to specific molecular targets and pathways. For example, the complex can interact with enzymes and proteins, altering their activity and leading to desired biological effects .
Comparison with Similar Compounds
1H-1,4,7-Triazonine zinc complex can be compared with other zinc complexes, such as:
Zinc ethylenediaminetetraacetic acid (EDTA) complex: Known for its use in chelation therapy.
Zinc nitrilotriacetic acid (NTA) complex: Used in various industrial applications.
Zinc iminodiacetic acid (IDA) complex: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other zinc complexes.
Properties
IUPAC Name |
1,4,7-triazonane;zinc | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.Zn/c1-2-8-5-6-9-4-3-7-1;/h7-9H,1-6H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKJKYEDAUKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCN1.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704803 | |
| Record name | 1,4,7-Triazonane--zinc (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64560-65-2 | |
| Record name | 1,4,7-Triazonane--zinc (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)


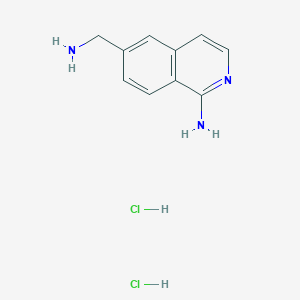

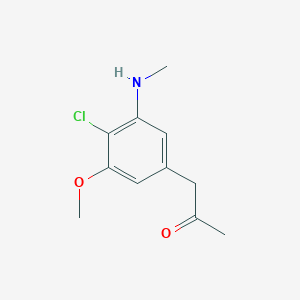
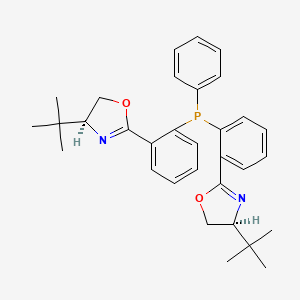
![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)
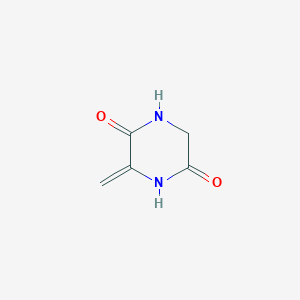
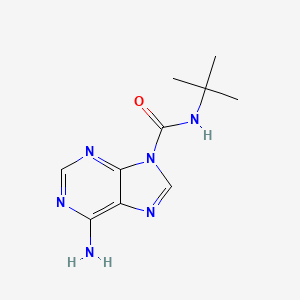
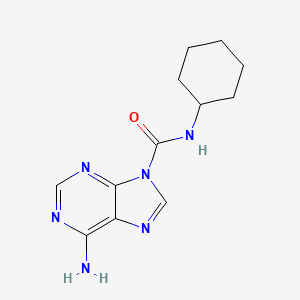

![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)
